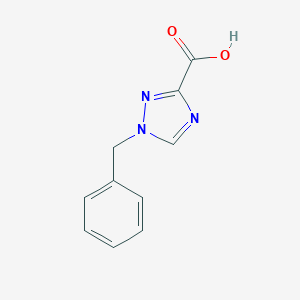

1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid

Vue d'ensemble

Description

1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C10H9N3O2. It is characterized by a triazole ring substituted with a benzyl group and a carboxylic acid group.

Mécanisme D'action

Target of Action

It’s known that triazole derivatives can interact with a variety of biological targets, including enzymes and receptors, due to their versatile structure .

Mode of Action

It’s known that triazole derivatives can interact with their targets through various mechanisms, such as electrostatic interaction, pi-anion interaction, h-bonding, and van der waals interaction .

Biochemical Pathways

Triazole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .

Pharmacokinetics

The pharmacokinetic properties of 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid are as follows :

Result of Action

Triazole derivatives have been reported to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Analyse Biochimique

Biochemical Properties

It is known that the 1,2,4-triazole moiety, to which this compound belongs, has high chemical stability . This stability allows it to withstand acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperatures .

Molecular Mechanism

It is known that the N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This suggests that 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid may have potential enzyme inhibition or activation effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid can be synthesized through several methods. One common approach involves the base-catalyzed cyclocondensation of aryl azides with ethyl acetoacetate . Another method includes the hydrolysis of this compound ethyl ester using sodium hydroxide followed by acidification with hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding triazole derivatives.

Reduction: Reduction reactions can yield different substituted triazoles.

Substitution: The benzyl group or the triazole ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild to moderate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring or benzyl group .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C10H9N3O2

- Molecular Weight : 203.20 g/mol

- Chemical Structure : The compound features a triazole ring substituted with a benzyl group and a carboxylic acid group, contributing to its diverse reactivity and biological properties.

Chemistry

1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its structural characteristics facilitate various chemical reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | Forms corresponding triazole derivatives. |

| Reduction | Yields different substituted triazoles. |

| Substitution | The benzyl group or the triazole ring can undergo substitution reactions with various reagents. |

Biology

The compound is under investigation for its potential biological activities, particularly its antimicrobial and anticancer properties:

- Antimicrobial Activity : Studies indicate that it exhibits significant antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Research suggests that it may induce apoptosis in cancer cells by modulating gene expression related to cell survival and death pathways .

Medicine

The therapeutic potential of this compound is being explored in several areas:

- Antiviral Activity : Preliminary studies indicate effectiveness against viral infections.

- Anti-inflammatory Effects : The compound may also play a role in reducing inflammation through its biochemical interactions .

Industry

In industrial applications, this compound is utilized in the development of new materials:

- Corrosion Inhibitors : Its chemical properties make it suitable for formulating effective corrosion-resistant materials.

- Polymers : It is used as an additive in the synthesis of polymers with enhanced properties .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives of this compound against Candida albicans. The results demonstrated that certain derivatives exhibited MIC values significantly lower than standard antifungal agents like fluconazole .

Case Study 2: Anticancer Activity

Research involving the compound's derivatives showed promising results in inhibiting tubulin polymerization, a critical process in cancer cell division. This inhibition led to reduced proliferation rates in specific cancer cell lines .

Comparaison Avec Des Composés Similaires

- 1H-1,2,3-Triazole-4-carboxylic acid

- 1-Benzyl-1H-1,2,3-triazole

- 1,2,4-Triazole-3-carboxylic acid

Comparison: 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other triazole derivatives, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .

Activité Biologique

Overview

1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound notable for its diverse biological activities. With the molecular formula C10H9N3O2, it contains a triazole ring that is substituted with a benzyl group and a carboxylic acid group. This compound has garnered attention in various fields of research, particularly in medicinal chemistry due to its potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi. For instance, studies have shown that derivatives of triazole compounds often demonstrate activity against pathogens such as Staphylococcus aureus and Candida albicans.

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Antimicrobial | 16 µg/mL |

| Escherichia coli | Antimicrobial | 32 µg/mL |

| Candida albicans | Antifungal | 8 µg/mL |

These findings suggest that the triazole moiety plays a crucial role in the interaction with microbial targets, potentially through mechanisms involving enzyme inhibition or disruption of cell wall synthesis .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Various studies have reported its efficacy against different cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT116), and gastric cancer (AGS).

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are common pathways exploited by anticancer agents .

The biological activity of this compound can be attributed to several mechanisms:

Enzyme Inhibition: The compound interacts with various enzymes through hydrogen bonding and electrostatic interactions facilitated by the nitrogen atoms in the triazole ring. This interaction can inhibit critical biological pathways involved in disease processes .

Receptor Modulation: It may also act on specific receptors implicated in inflammation and cancer progression, enhancing its therapeutic profile .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest:

- Absorption: Rapid absorption when administered orally.

- Distribution: Wide distribution in tissues due to lipophilicity.

- Metabolism: Primarily metabolized in the liver via cytochrome P450 enzymes.

- Excretion: Excreted mainly through urine as metabolites .

Case Studies

A notable case study involved the synthesis and evaluation of a series of derivatives based on this compound. These derivatives were tested for their antimicrobial and anticancer activities:

Study Findings:

Propriétés

IUPAC Name |

1-benzyl-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-10(15)9-11-7-13(12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECVCOZCCWXGLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60577127 | |

| Record name | 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138624-97-2 | |

| Record name | 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.